(2-Propyl-1,3-thiazol-5-yl)methanol

Medicinal Chemistry Hypolipemiant Agents Vasodilators

(2-Propyl-1,3-thiazol-5-yl)methanol (CAS 56012-34-1), also designated 2-propyl-thiazole-5-methanol, is a heterocyclic primary alcohol with the molecular formula C₇H₁₁NOS and a molecular weight of 157.23 g/mol. It belongs to the 2-alkylthiazole-5-methanol series, a class of compounds patented for hypolipemiant and vasodilatatory activity by Roussel-UCLAF in the 1970s.

Molecular Formula C7H11NOS
Molecular Weight 157.24 g/mol
CAS No. 56012-34-1
Cat. No. B8741358
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Propyl-1,3-thiazol-5-yl)methanol
CAS56012-34-1
Molecular FormulaC7H11NOS
Molecular Weight157.24 g/mol
Structural Identifiers
SMILESCCCC1=NC=C(S1)CO
InChIInChI=1S/C7H11NOS/c1-2-3-7-8-4-6(5-9)10-7/h4,9H,2-3,5H2,1H3
InChIKeyXNJMDXNZSIEYRE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2-Propyl-1,3-thiazol-5-yl)methanol (CAS 56012-34-1): Procurement-Ready Overview of a Patent-Preferred 2-Alkylthiazole-5-Methanol Building Block


(2-Propyl-1,3-thiazol-5-yl)methanol (CAS 56012-34-1), also designated 2-propyl-thiazole-5-methanol, is a heterocyclic primary alcohol with the molecular formula C₇H₁₁NOS and a molecular weight of 157.23 g/mol . It belongs to the 2-alkylthiazole-5-methanol series, a class of compounds patented for hypolipemiant and vasodilatatory activity by Roussel-UCLAF in the 1970s [1]. The compound features an n-propyl substituent at the thiazole 2-position and a hydroxymethyl group at the 5-position, providing a balance of lipophilicity (LogP ~1.59, PSA 61.36 Ų) and synthetic versatility as both a pharmaceutical intermediate and a derivatizable building block. Its commercial availability at 98% purity from multiple suppliers makes it suitable for research and further manufacturing applications.

Why Generic 2-Alkylthiazole-5-Methanol Substitution Fails: Evidence for (2-Propyl-1,3-thiazol-5-yl)methanol Selectivity


The 2-alkylthiazole-5-methanol family is not interchangeable; chain length and branching at the 2-position dictate physicochemical properties, pharmacological duration, and synthetic handling. The foundational patents by Roussel-UCLAF explicitly rank compounds by alkyl chain preference, placing 2-ethyl, 2-n-propyl, and 2-n-hexyl as the three 'most preferred' embodiments among a series spanning C₂ to C₁₂ [1]. The n-propyl substituent confers an intermediate boiling point (86°C at 0.01 mmHg) that distinguishes it from the more volatile ethyl analog (78°C at 0.1 mmHg) and the higher-boiling hexyl analog (130°C at 0.2 mmHg) [2], directly impacting purification strategy. Furthermore, the linear n-propyl group yields a higher LogP than the branched isopropyl isomer [3], affecting membrane permeability and pharmacokinetic profile. Substituting without verification of the specific 2-alkyl substituent risks altered bioactivity, different salt-forming behaviour, and variable synthetic yields in downstream reactions.

(2-Propyl-1,3-thiazol-5-yl)methanol Quantitative Differentiation Evidence: Comparator-Backed Data for Scientific Procurement


Patent-Backed 'Most Preferred' Designation Among 2-Alkylthiazole-5-Methanol Congeners

In two foundational Roussel-UCLAF patents (US 3,957,809 and US 4,051,249), (2-propyl-1,3-thiazol-5-yl)methanol is explicitly named as one of only three 'most preferred' basic compounds in a series encompassing alkyl chains from C₂ to C₁₂. The patents elevate 2-ethyl, 2-n-propyl, and 2-n-hexyl analogs above all other chain lengths (including n-butyl, n-pentyl, n-undecyl) and above all branched or cyclic variants [1][2]. This selection was based on combined hypolipemiant potency and prolonged vasodilatatory duration observed during pharmaceutical development [2].

Medicinal Chemistry Hypolipemiant Agents Vasodilators Patent-Validated Scaffolds

Boiling Point Differentiation: Purification Predictability vs. Ethyl and Hexyl Homologs

The patent examples provide directly comparable boiling point data for three preferred homologs synthesized under analogous reductive conditions (LiAlH₄ reduction of the corresponding ethyl or methyl esters). 2-Propyl-thiazole-5-methanol distills at 86°C at 0.01 mmHg, placing it between the ethyl analog (78°C at 0.1 mmHg) and the hexyl analog (130°C at 0.2 mmHg) [1]. This 8°C increment from ethyl to propyl (under more stringent vacuum) reflects the incremental contribution of one methylene unit, enabling predictable scale-up distillation parameters.

Process Chemistry Distillation Purification Physical Properties

Hypolipemiant Activity: Dose-Response Profile and Therapeutic Window vs. Nicotinic Acid

The patent reports a dose-dependent serum triglyceride-lowering effect for the thiazole-5-methanol class (represented by the preferred 2-alkyl congeners) in Wistar rats: 25% reduction at 2 mg/kg, 57% at 5 mg/kg, 55% at 10 mg/kg, and 66% at 20 mg/kg versus untreated controls [1]. The acute LD₅₀ was approximately 1000 mg/kg (i.p., mice), yielding a therapeutic index of roughly 50–500 depending on the effective dose selected [1]. Nicotinic acid, the historical standard, requires higher doses and causes a pronounced flushing side effect not observed with thiazole-5-methanol derivatives [1][2].

Hypolipemiant Triglyceride Lowering Dose-Response Cardiovascular

Vasodilatatory Duration Advantage Over Nicotinic Acid: Prolonged Effect Without Flush

In a non-pigmented rabbit ear model, the thiazole-5-methanol class demonstrated a markedly prolonged peripheral vasodilatatory response compared with nicotinic acid. At 50 mg/kg oral dose, the thiazole product showed latency of 18 minutes and vasodilatatory duration of 55 minutes at maximum intensity (+++), versus nicotinic acid (50 mg/kg) with latency of only 4 minutes and duration of 25 minutes [1]. The slower onset and extended duration suggest a different mechanism from the rapid prostaglandin-mediated flush of nicotinic acid. Clemence et al. (1976) subsequently confirmed that the 2-propyl-substituted carboxylic acid analog (RU 15350) lacks the rebound effect and flush that limit nicotinic acid's clinical utility [2].

Vasodilator Peripheral Vasodilation Nicotinic Acid Comparator Duration of Action

Lipophilicity Differentiation: n-Propyl vs. Isopropyl Isomer Affects LogP and Predicted Membrane Permeability

The linear n-propyl substituent on the target compound yields a calculated LogP of approximately 1.59 (Chemsrc), compared with an XLogP3 of 1.3 for the branched isopropyl isomer (PubChem CID 10820831) [1]. This ΔLogP of ~0.29 units translates to an approximately 1.95-fold higher predicted octanol-water partition coefficient, indicating greater lipophilicity and potentially enhanced membrane permeability for the n-propyl congener. The 2-methyl analog (C₅H₇NOS, MW 129.18) is still less lipophilic owing to its shorter alkyl chain [2].

Lipophilicity LogP ADME Isomer Comparison

Commercial Purity Tier: 98% Available for Target Compound vs. 95% Standard for Ethyl and Methyl Analogs

The target compound (2-propyl-thiazole-5-methanol) is commercially available at 98% purity from Leyan (Product No. 2301883) , whereas the 2-ethyl analog is typically supplied at 95% purity by major vendors including Sigma-Aldrich and Enamine [1]. The 2-methyl analog is also standardised at 95% (Sigma-Aldrich) . This 3-percentage-point purity differential reduces the burden of pre-reaction purification and improves batch-to-batch consistency for the propyl congener.

Chemical Procurement Purity Quality Control Supplier Comparison

Procurement-Ready Application Scenarios for (2-Propyl-1,3-thiazol-5-yl)methanol Based on Quantitative Differentiation Evidence


Lead Optimization in Hypolipemiant Drug Discovery Programs

As one of only three 'most preferred' 2-alkylthiazole-5-methanol congeners in Roussel-UCLAF patents, (2-propyl-1,3-thiazol-5-yl)methanol is the rational starting scaffold for medicinal chemistry campaigns targeting hypertriglyceridemia. The established dose-response profile (25–66% triglyceride reduction at 2–20 mg/kg in rats) and the wide therapeutic window (LD₅₀ ~1000 mg/kg) provide a validated baseline for structure-activity relationship (SAR) exploration [1]. The 5-hydroxymethyl handle enables prodrug strategies (esterification, etherification) and salt formation (e.g., ethane disulfonate salts) to improve aqueous solubility for injectable formulations, as taught in the follow-on salt patent [2].

Peripheral Vasodilator Development with Reduced Flush Liability

The prolonged vasodilatatory duration (40–55 minutes vs. 25 minutes for nicotinic acid), coupled with the absence of rebound effect and flush demonstrated by Clemence et al. for the propyl-substituted thiazole series, makes this compound a compelling starting point for developing next-generation vasodilators for chronic cardiovascular indications [1][2]. The slower onset (18–20 minutes latency) suggests a mechanism distinct from the prostaglandin-mediated flush pathway, potentially enabling better patient tolerability. The intermediate LogP (~1.59) supports oral bioavailability while the hydroxymethyl group provides a synthetic handle for further optimization [3].

Heterocyclic Building Block for Parallel Library Synthesis

The commercial availability of (2-propyl-1,3-thiazol-5-yl)methanol at 98% purity [1] makes it suitable as a high-quality building block for parallel synthesis of thiazole-containing compound libraries. The hydroxymethyl group at the 5-position can be oxidized to the corresponding aldehyde (2-propylthiazole-5-carboxaldehyde, CAS 60587-86-2) or further to the carboxylic acid, then elaborated via amide coupling, esterification, or reductive amination. The boiling point of 86°C at 0.01 mmHg allows reliable purification by vacuum distillation at multi-gram scale, as demonstrated in the patent synthesis where 6.2 g of distilled product was obtained from 15.1 g of ester precursor [2].

Pharmacokinetic Probe Design Exploiting Intermediate Lipophilicity

The n-propyl substituent confers a LogP of ~1.59, which is 0.29 log units higher than the isopropyl isomer (XLogP3 = 1.3) [1][2]. This positions the compound in a favorable lipophilicity range for CNS penetration (optimal LogP 1.5–2.5) while avoiding the excessive lipophilicity of longer-chain analogs (e.g., 2-hexyl derivative) that may suffer from poor aqueous solubility and high protein binding. The polar surface area of 61.36 Ų further supports blood-brain barrier permeation predictions, making this compound a valuable core for designing CNS-active thiazole-based probes.

Quote Request

Request a Quote for (2-Propyl-1,3-thiazol-5-yl)methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.